7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorobenzyl and thienyl groups contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase . The result is a disruption in the phosphorylation of key proteins involved in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle . The downstream effect is a halt in cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells . The compound also induces apoptosis within HCT cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thienyl group: This step often involves the use of thiophene derivatives in a substitution reaction.
Attachment of the chlorobenzylthio group: This is usually done through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-d][1,2,4]triazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a drug candidate.
Uniqueness
7-[(3-chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the combination of the chlorobenzyl and thienyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHJPIGZDWYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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